molecular formula C5H8O3S B13312435 1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione

1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione

Cat. No.: B13312435
M. Wt: 148.18 g/mol
InChI Key: SVQHABNLXQTKQU-UHFFFAOYSA-N
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Description

1-Oxa-5lambda6-thiaspiro[24]heptane-5,5-dione is a chemical compound with the molecular formula C5H8O3S It is characterized by a spirocyclic structure containing an oxirane ring and a sulfone group

Preparation Methods

The synthesis of 1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable sulfone precursor with an epoxide. The reaction conditions often require the use of a base to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring and sulfone group can participate in various chemical interactions, leading to the modulation of biological pathways. These interactions can result in changes in enzyme activity or

Properties

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

1-oxa-6λ6-thiaspiro[2.4]heptane 6,6-dioxide

InChI

InChI=1S/C5H8O3S/c6-9(7)2-1-5(4-9)3-8-5/h1-4H2

InChI Key

SVQHABNLXQTKQU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC12CO2

Origin of Product

United States

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